molecular formula C14H13NO B13124427 5-Phenoxyindoline

5-Phenoxyindoline

Cat. No.: B13124427
M. Wt: 211.26 g/mol
InChI Key: WAMPOZQMXFFTML-UHFFFAOYSA-N
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Description

5-Phenoxyindoline is a heterocyclic compound with the molecular formula C14H13NO. It is a derivative of indoline, where a phenoxy group is attached to the 5-position of the indoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Phenoxyindoline typically involves the cyclization of an appropriate precursor. One common method is the reaction of 5-bromoindoline with phenol in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through a nucleophilic aromatic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods

This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

5-Phenoxyindoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 5-Phenoxyindole-2,3-dione.

    Reduction: Reduction reactions can convert it to this compound derivatives with different functional groups.

    Substitution: Electrophilic substitution reactions can introduce new substituents onto the indoline ring

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions

Major Products Formed

    Oxidation: 5-Phenoxyindole-2,3-dione.

    Reduction: Various this compound derivatives.

    Substitution: Halogenated, nitrated, or sulfonated this compound derivatives

Scientific Research Applications

5-Phenoxyindoline has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments

Mechanism of Action

The mechanism of action of 5-Phenoxyindoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Indoline: The parent compound of 5-Phenoxyindoline.

    5-Bromoindoline: A precursor in the synthesis of this compound.

    5-Phenoxyindole: An oxidized derivative of this compound

Uniqueness

This compound is unique due to the presence of the phenoxy group at the 5-position, which imparts distinct chemical and biological properties compared to other indoline derivatives. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

5-phenoxy-2,3-dihydro-1H-indole

InChI

InChI=1S/C14H13NO/c1-2-4-12(5-3-1)16-13-6-7-14-11(10-13)8-9-15-14/h1-7,10,15H,8-9H2

InChI Key

WAMPOZQMXFFTML-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C=C(C=C2)OC3=CC=CC=C3

Origin of Product

United States

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